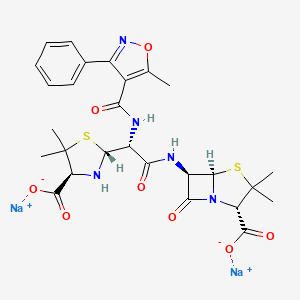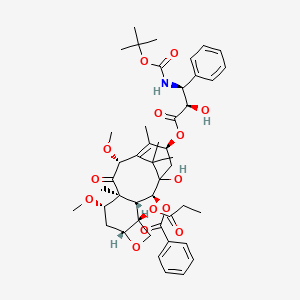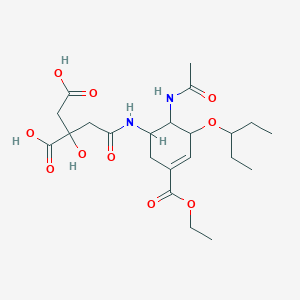
Oseltamivir citric acid Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oseltamivir citric acid Adduct is a compound formed by the combination of oseltamivir and citric acid. Oseltamivir, commonly known by its brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and B. The citric acid adduct form enhances the stability and solubility of oseltamivir, making it more effective for pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir citric acid Adduct involves the combination of oseltamivir with citric acid under controlled conditions. The process typically starts with the preparation of oseltamivir, which is synthesized from shikimic acid or quinic acid through a multi-step process. The final step involves the reaction of oseltamivir with citric acid to form the adduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The adduct is then purified and formulated into various pharmaceutical forms .
Análisis De Reacciones Químicas
Types of Reactions
Oseltamivir citric acid Adduct undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions produce oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions result in substituted derivatives .
Aplicaciones Científicas De Investigación
Oseltamivir citric acid Adduct has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, the compound is used to study the mechanisms of viral inhibition and resistance.
Medicine: The compound is extensively used in the development of antiviral drugs for the treatment and prevention of influenza.
Industry: In the pharmaceutical industry, the compound is used in the formulation of antiviral medications.
Mecanismo De Acción
Oseltamivir citric acid Adduct exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, the compound prevents the spread of the virus within the body. The molecular targets of oseltamivir include the neuraminidase enzymes of influenza A and B viruses .
Comparación Con Compuestos Similares
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.
Uniqueness
Oseltamivir citric acid Adduct is unique due to its enhanced stability and solubility compared to other neuraminidase inhibitors. This makes it more effective in pharmaceutical formulations and provides a longer shelf life .
Propiedades
Fórmula molecular |
C22H34N2O10 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31) |
Clave InChI |
QGNLWYHWTPPAFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
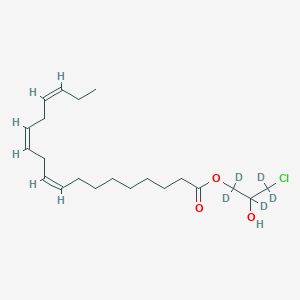
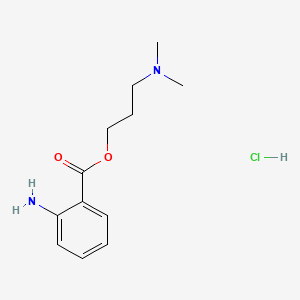
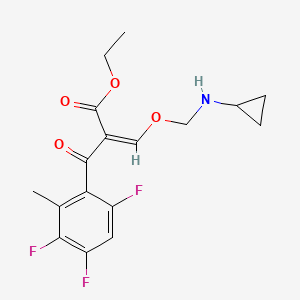
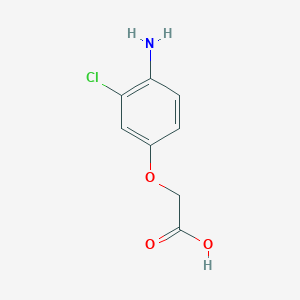
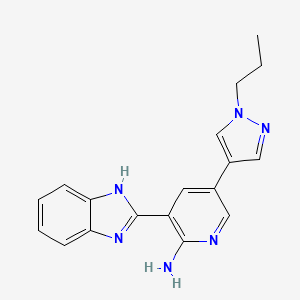
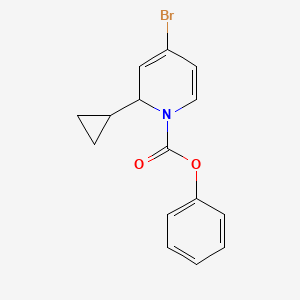
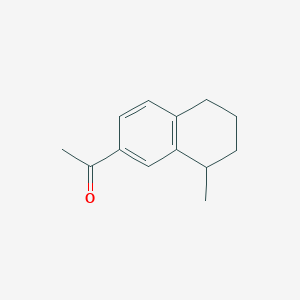
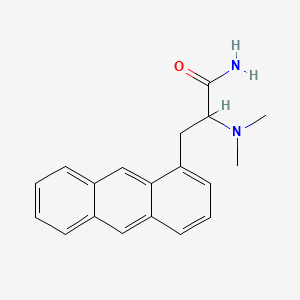
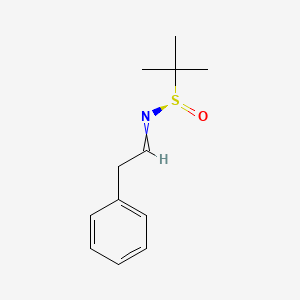
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
